molecular formula C27H31ClN4O3S3 B2887921 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride CAS No. 1217082-97-7

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride

Cat. No. B2887921
CAS RN: 1217082-97-7
M. Wt: 591.2
InChI Key: GUMPRDJZTQRMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H31ClN4O3S3 and its molecular weight is 591.2. The purity is usually 95%.
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Scientific Research Applications

Transfer Hydrogenation Catalyst

This compound has been studied for its potential use in transfer hydrogenation reactions . The related carboxamide ligands have been used to create ruthenium(II) complexes that catalyze the transfer hydrogenation of ketones . These reactions are crucial in the synthesis of alcohols from ketones, which are important intermediates in the production of various pharmaceuticals and fine chemicals.

Photophysical Studies

The benzothiazol moiety is known for its photophysical properties. Studies have been conducted on similar structures to understand the excited-state hydrogen bond and proton transfer . These findings are significant for the development of new materials in optoelectronics and analytical tools, where the understanding of light-induced processes is essential.

Antimicrobial Agents

Compounds with the benzothiazol structure have been designed and synthesized as antimicrobial agents . They have shown activity against various Gram-positive and Gram-negative bacterial strains, which could lead to the development of new antibiotics .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S3.ClH/c1-4-30-16-15-20-23(17-30)36-27(24(20)26-28-21-9-7-8-10-22(21)35-26)29-25(32)18-11-13-19(14-12-18)37(33,34)31(5-2)6-3;/h7-14H,4-6,15-17H2,1-3H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMPRDJZTQRMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride

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